4-(3,5-Dichloro-pyridin-4-yloxy)-phenol
Description
4-(3,5-Dichloro-pyridin-4-yloxy)-phenol is a halogenated aromatic compound featuring a pyridine ring substituted with chlorine atoms at the 3- and 5-positions, linked via an ether bond to a phenol group.
Properties
CAS No. |
287197-74-4 |
|---|---|
Molecular Formula |
C11H7Cl2NO2 |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
4-(3,5-dichloropyridin-4-yl)oxyphenol |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9-5-14-6-10(13)11(9)16-8-3-1-7(15)2-4-8/h1-6,15H |
InChI Key |
DHNCGRDWPRVXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=NC=C2Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Reactivity
Compared to simpler phenolic ethers like p-hydroxybenzyl methyl ether (reported in Gastrodia elata extracts ), the introduction of the dichloropyridinyl group in 4-(3,5-Dichloro-pyridin-4-yloxy)-phenol significantly alters electronic and steric properties. The chlorine atoms increase molecular weight (MW = 265.1 g/mol) and reduce solubility in polar solvents due to hydrophobic effects. In contrast, non-halogenated analogs (e.g., p-hydroxybenzyl ethyl ether, MW = 166.2 g/mol) exhibit higher solubility in alcohols and water .
Hydrogen-Bonding Patterns
The phenolic hydroxyl group enables hydrogen-bonding interactions, a critical feature in crystal packing and supramolecular assembly. Bernstein et al. (1995) emphasize that hydrogen-bonding networks in aromatic compounds are highly dependent on substituent positioning . For this compound, the para-positioned hydroxyl group may form linear hydrogen bonds, whereas analogs with ortho-substituted hydroxyl groups (e.g., 2,2′-methylenebis(6-tert-butyl-4-methylphenol) ) exhibit bifurcated or intramolecular H-bonding, reducing intermolecular interactions.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Key Functional Groups |
|---|---|---|---|
| This compound | 265.1 | Low | Phenol, Dichloropyridinyl |
| p-Hydroxybenzyl ethyl ether | 166.2 | High | Phenol, Ethyl ether |
| 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) | 424.6 | Moderate | Phenol, Methyl, tert-Butyl |
Table 2: Hydrogen-Bonding Motifs in Phenolic Compounds
Research Findings and Implications
- Purification often requires chromatographic techniques, as noted in studies on Gastrodia elata extracts .
- Stability: The compound’s stability under ambient conditions is likely superior to non-halogenated analogs, as chlorine substituents reduce oxidative degradation.
- Supramolecular Applications : The directional H-bonding capacity (as per Bernstein’s graph set theory ) suggests utility in designing crystalline materials with tailored porosity or reactivity.
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